tert-butyl (R)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate
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Overview
Description
Tert-butyl ®-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate is a synthetic organic compound that features a tert-butyl group, a cyanophenyl group, and an oxazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazepane ring, followed by the introduction of the cyanophenyl group and the tert-butyl ester. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of tert-butyl ®-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate may involve the use of flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ®-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyanophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl ®-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: It can be incorporated into polymers to enhance their mechanical properties and thermal stability.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of tert-butyl ®-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl ®-2-(4-nitrophenyl)-1,4-oxazepane-4-carboxylate
- Tert-butyl ®-2-(4-methoxyphenyl)-1,4-oxazepane-4-carboxylate
- Tert-butyl ®-2-(4-chlorophenyl)-1,4-oxazepane-4-carboxylate
Uniqueness
Tert-butyl ®-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate is unique due to the presence of the cyanophenyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics or reactivity patterns.
Properties
IUPAC Name |
tert-butyl (2R)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-17(2,3)22-16(20)19-9-4-10-21-15(12-19)14-7-5-13(11-18)6-8-14/h5-8,15H,4,9-10,12H2,1-3H3/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXYPPSPSUQTJP-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCOC(C1)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCO[C@@H](C1)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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